molecular formula C25H22N2O5S2 B2669355 (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-50-1

(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2669355
CAS RN: 865198-50-1
M. Wt: 494.58
InChI Key: BQHMJNHNAORWOM-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H22N2O5S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound is involved in the synthesis and structural analysis of various heterocyclic compounds. For instance, research on the synthesis of chiral 2-thiazolines highlights the chemical reactions and transformations that similar compounds undergo, demonstrating the complexity and versatility of thiazole derivatives in organic synthesis (Aitken et al., 1997).

  • Crystal Structure Determination : Studies like the crystal structure analysis of azilsartan methyl ester provide insight into the molecular conformation, intermolecular interactions, and crystal packing, which are crucial for understanding the physical and chemical properties of related compounds (Li et al., 2015).

Applications in Medicinal Chemistry and Drug Design

  • Antimicrobial Activities : Research on benzothiazole-imino-benzoic acid ligands and their metal complexes reveals their potential as antimicrobial agents against various bacterial strains. These findings indicate the role of such compounds in developing new antimicrobial drugs (Mishra et al., 2019).

  • Aldose Reductase Inhibitors : The design and synthesis of thiazolidine derivatives as aldose reductase inhibitors highlight the therapeutic potential of these compounds in managing diabetic complications. The study demonstrates the specificity and efficacy of these inhibitors in targeting aldose reductase, an enzyme implicated in diabetic complications (Ali et al., 2012).

Material Science Applications

  • Novel UV Light Stabilizers : Research on tris(hydroxyphenyl)ethane benzotriazole as a copolymerizable UV light stabilizer illustrates the application of such compounds in enhancing the UV resistance of materials. This work contributes to the development of more durable and UV-resistant polymers and coatings (Kuila et al., 1999).

properties

IUPAC Name

methyl 2-[2-(2,2-diphenylacetyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-32-22(28)16-27-20-14-13-19(34(2,30)31)15-21(20)33-25(27)26-24(29)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHMJNHNAORWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

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